N-((6-(furan-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide
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Overview
Description
N-((6-(furan-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide is a heterocyclic compound that incorporates furan, pyridine, and pyrazine moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their potential for further development .
Biochemical Pathways
Similar compounds have been shown to exhibit anti-tubercular activity, suggesting that they may interfere with the biochemical pathways essential for the survival and proliferation of mycobacterium tuberculosis .
Result of Action
Similar compounds have shown significant inhibitory activity against mycobacterium tuberculosis h37ra . These compounds were found to be non-toxic to human cells, suggesting a potential therapeutic window .
Action Environment
The development of single crystals for similar compounds suggests that their stability and efficacy could be influenced by factors such as temperature, humidity, and light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the furan-pyridine intermediate: This step involves the coupling of a furan derivative with a pyridine derivative under specific conditions, such as using a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Introduction of the pyrazine moiety: The intermediate is then reacted with a pyrazine derivative, often through a nucleophilic substitution reaction, to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((6-(furan-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols, often under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
N-((6-(furan-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating infectious diseases and cancer.
Industry: Used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Similar structure but with a benzamide moiety.
N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide: Contains furan and pyrazole scaffolds.
Uniqueness
N-((6-(furan-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide is unique due to its specific combination of furan, pyridine, and pyrazine rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c20-15(14-9-16-4-5-17-14)19-8-11-1-2-13(18-7-11)12-3-6-21-10-12/h1-7,9-10H,8H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQFRZYOCSDMSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CNC(=O)C2=NC=CN=C2)C3=COC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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